

# Buclizine Dihydrochloride as a Pediatric Appetite Stimulant: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Buclizine dihydrochloride |           |
| Cat. No.:            | B7823124                  | Get Quote |

Disclaimer: The use of **buclizine dihydrochloride** as a pediatric appetite stimulant is a topic marked by a notable lack of robust, contemporary clinical evidence. The available data is largely derived from older, methodologically limited studies, and the drug is not approved for this indication in many parts of the world, including the United States and Europe. In some countries, such as India, its use as an appetite stimulant has been banned.[1][2][3][4][5] This document summarizes the existing, albeit limited, scientific and regulatory information for an audience of researchers, scientists, and drug development professionals.

## **Executive Summary**

**Buclizine dihydrochloride** is a first-generation antihistamine of the piperazine class with anticholinergic and antiemetic properties.[6][7] Historically, it has been explored as a pediatric appetite stimulant, with a few clinical studies conducted in the mid to late 20th century. However, the efficacy and safety of this off-label use are not well-established by modern standards. The precise mechanism by which buclizine may stimulate appetite is unknown, with hypotheses pointing towards mild hypoglycemic effects or central anticholinergic actions. There is a significant lack of pharmacokinetic and comprehensive clinical data for buclizine in the pediatric population. This guide provides an in-depth review of the available, though sparse, information on buclizine as a pediatric appetite stimulant, including its postulated mechanisms of action, a summary of the limited clinical findings, and its current regulatory status.

# **Core Pharmacology**



Chemical Name: (RS)-1-[(4-chlorophenyl)-phenyl-methyl]-4-[(4-tert-butylphenyl)methyl]piperazine dihydrochloride

Molecular Formula: C28H33ClN2·2HCl

Mechanism of Action: Buclizine's primary mechanism of action is as a histamine H1 receptor antagonist.[6][8] Its antiemetic and antivertigo effects are attributed to this action in the vomiting center of the brain, as well as its central anticholinergic properties.[6][8]

The exact mechanism for appetite stimulation is not well understood. The leading hypotheses are:

- Mild Hypoglycemia: It has been postulated that buclizine may cause a slight decrease in blood glucose levels, which could in turn stimulate the hunger centers in the brain. However, robust clinical data to support this hypothesis is lacking.
- Central Anticholinergic Effects: Buclizine's anticholinergic properties may influence appetite regulation at the level of the central nervous system. The specific pathways and receptors involved have not been elucidated.

It is important to note that there is no direct evidence to suggest that buclizine interacts with key appetite-regulating hormones such as ghrelin or leptin.

# **Postulated Signaling Pathways**

The following diagrams illustrate the hypothetical mechanisms by which buclizine may influence appetite. These are based on general principles of appetite regulation and the postulated effects of buclizine, not on direct experimental evidence for this specific drug.



Click to download full resolution via product page

**Caption:** Postulated Hypoglycemic Mechanism of Buclizine.





Click to download full resolution via product page

**Caption:** Postulated Central Anticholinergic Mechanism.

#### **Clinical Data: A Critical Review**

The clinical evidence for buclizine as a pediatric appetite stimulant is sparse and dated. The studies frequently cited in reviews are from 1968, 1969, and 1991.[9][10][11] Unfortunately, the full texts of these studies are not widely available, preventing a thorough analysis of their methodologies and a detailed presentation of their quantitative data.

Based on secondary sources, these trials are described as being underpowered and having doubtful methodology.[9][11] Without access to the original publications, it is impossible to provide the requested structured tables of quantitative data. The key limitations of the existing clinical data include:

- Small sample sizes.
- Lack of detailed reporting on patient demographics and baseline characteristics.
- Unclear or poorly described randomization and blinding procedures.
- Lack of standardized outcome measures for appetite and weight gain.
- Inadequate reporting of adverse events.

A summary of the cited studies is provided below, with the caveat that this information is based on references in other publications and not on a direct analysis of the original data.



| Study (Year)                        | Reported Findings (as cited in secondary sources)                                                                                                                                                                                                    |
|-------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Devare ST, Joglekar GV (1968)       | Noted to be one of the few studies on buclizine for weight gain, but criticized for methodological weaknesses.[9]                                                                                                                                    |
| Higa J, Micelli I, Astolfi E (1969) | A clinical, experimental, and toxicological study on buclizine as an appetite stimulant. Details of the findings are not available in recent literature.  [9][11]                                                                                    |
| Dhoble V, Phadke MA (1991)          | Investigated the role of buclizine hydrochloride in promoting weight gain in children. This is one of the most recent studies found, yet it is still over three decades old and is described as being underpowered with exaggerated claims.  [9][10] |

# **Experimental Protocols: An Unmet Requirement**

A core requirement for this technical guide was the provision of detailed methodologies for key experiments. Due to the inaccessibility of the full-text articles for the primary clinical studies on buclizine as a pediatric appetite stimulant, this requirement cannot be fulfilled. A general workflow for a modern clinical trial investigating a pediatric appetite stimulant is provided below for illustrative purposes.





Click to download full resolution via product page

**Caption:** Generalized Workflow for a Pediatric Appetite Stimulant Clinical Trial.

#### **Pharmacokinetics**

There is a significant lack of pharmacokinetic data for buclizine, particularly in the pediatric population. General information from drug databases indicates that it is rapidly absorbed after oral administration and undergoes hepatic metabolism.[6][8] However, specific parameters such as bioavailability, volume of distribution, protein binding, metabolic pathways, and elimination half-life in children are not available in the public domain. This absence of data makes it challenging to establish a rational dosing regimen for this age group for any indication.



## Safety and Tolerability

The adverse effects of buclizine are consistent with those of other first-generation antihistamines and include drowsiness, dizziness, incoordination, blurred vision, dry mouth, and potential for weight gain.[7][12] Due to the limited and poorly reported data from the pediatric studies on appetite stimulation, a comprehensive safety profile for this specific use is not available.

## **Regulatory Status**

The use of buclizine as a pediatric appetite stimulant is not approved by major regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

- India: In December 2018, the Indian government banned the manufacture, sale, and
  distribution of buclizine as an appetite stimulant.[1][3][4] It remains available for other
  indications like allergic conditions and motion sickness, but with the mandatory labeling "Not
  to be used as an appetite stimulant".[1][2]
- United States: Buclizine is not currently approved by the FDA for any indication.[6]
- United Kingdom: Buclizine is available in combination with other drugs for the treatment of migraines.
- Other Regions: The regulatory status varies, but it is generally not recognized as an appetite stimulant in well-regulated markets.[5]

#### **Discussion and Future Directions**

The use of **buclizine dihydrochloride** as a pediatric appetite stimulant is a historical practice that is not supported by the current standards of evidence-based medicine. The lack of robust clinical trials, the unknown mechanism of action for this specific effect, and the absence of pediatric pharmacokinetic data raise significant concerns about its efficacy and safety for this indication.

For drug development professionals and researchers, buclizine may serve as a case study in the challenges of repurposing older drugs for new indications, particularly in vulnerable



populations. The regulatory actions taken in countries like India highlight the increasing scrutiny on drugs marketed for pediatric use without adequate supporting data.

Future research in the area of pediatric appetite stimulants should focus on well-designed, randomized, placebo-controlled trials of agents with well-characterized mechanisms of action and favorable safety profiles. Any further investigation into buclizine for this indication would require starting from foundational preclinical and pharmacokinetic studies before proceeding to modern, ethically sound clinical trials.

#### Conclusion

While **buclizine dihydrochloride** has been used off-label as a pediatric appetite stimulant, a thorough review of the available scientific and regulatory literature reveals a profound lack of evidence to support this practice. The mechanism of action is speculative, the clinical data is outdated and methodologically flawed, and its use for this purpose is not approved by major regulatory bodies and is banned in some countries. For researchers, scientists, and drug development professionals, the case of buclizine underscores the critical importance of rigorous scientific validation for any therapeutic claim, especially in the pediatric population.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Central Government Bans The Use Of Buclizine As Appetite Stimulant Food and Drugs Law - India [mondaq.com]
- 2. indianexpress.com [indianexpress.com]
- 3. health.economictimes.indiatimes.com [health.economictimes.indiatimes.com]
- 4. livemint.com [livemint.com]
- 5. Ban on Buclizine drug as appetite booster on card [dailypioneer.com]
- 6. go.drugbank.com [go.drugbank.com]



- 7. Buclizine Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Buclizine | C28H33ClN2 | CID 6729 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Buclizine is back again! This time as a pediatric appetite stimulant PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Buclizine is back again! This time as a pediatric appetite stimulant | Semantic Scholar [semanticscholar.org]
- 12. medindia.net [medindia.net]
- To cite this document: BenchChem. [Buclizine Dihydrochloride as a Pediatric Appetite Stimulant: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7823124#buclizine-dihydrochloride-as-a-pediatric-appetite-stimulant]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com